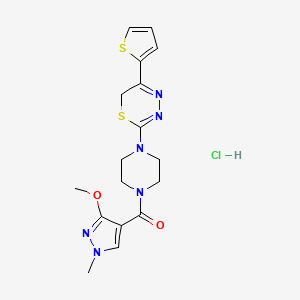

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

Description

The compound "(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride" is a heterocyclic small molecule featuring a pyrazole core substituted with methoxy and methyl groups, linked via a carbonyl bridge to a piperazine ring fused with a thiadiazine-thiophene system. The hydrochloride salt enhances its solubility, a critical factor for bioavailability in pharmacological applications.

Properties

IUPAC Name |

(3-methoxy-1-methylpyrazol-4-yl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2S2.ClH/c1-21-10-12(15(20-21)25-2)16(24)22-5-7-23(8-6-22)17-19-18-13(11-27-17)14-4-3-9-26-14;/h3-4,9-10H,5-8,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYTXLUFFYDADW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CS4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of approximately 330.4 g/mol. The structural components include:

- Pyrazole moiety : Known for various biological activities including anti-inflammatory and anticancer effects.

- Thiadiazine ring : Associated with antimicrobial and antitumor properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.4 g/mol |

| CAS Number | 1798018-15-1 |

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that modifications in the pyrazole structure can enhance its ability to inhibit tubulin polymerization, a critical process in cancer cell division . The incorporation of thiadiazine rings further amplifies this effect by introducing additional mechanisms of action against cancer cells.

Antimicrobial Properties

Thiadiazine derivatives are recognized for their broad-spectrum antimicrobial activity. The compound has shown efficacy against various bacterial strains, attributed to its ability to disrupt microbial cell wall synthesis . In vitro studies have reported effective inhibition of growth for both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Pyrazole compounds are traditionally associated with anti-inflammatory properties. The specific compound under consideration has been evaluated for its ability to reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .

Other Notable Activities

The compound also exhibits:

- Antiviral Activity : Some studies have indicated that pyrazole derivatives can inhibit viral replication, making them candidates for antiviral drug development .

- Neuroprotective Effects : Preliminary findings suggest that certain pyrazole derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Case Studies and Research Findings

- Study on Antitumor Activity : A study conducted on a series of pyrazole derivatives demonstrated that subtle changes in the molecular structure could significantly influence their antitumor efficacy. The compound was found to inhibit cancer cell proliferation effectively through modulation of apoptosis pathways .

- Antimicrobial Evaluation : In a comparative study, the compound was tested against standard antibiotics. Results showed that it had comparable or superior activity against specific bacterial strains, highlighting its potential as an alternative antimicrobial agent .

- Inflammation Model : In a controlled experiment involving induced inflammation in rats, the compound significantly reduced edema and inflammatory cytokine levels compared to the control group, supporting its anti-inflammatory claims .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with pyrazole and thiadiazine structures exhibit significant anticancer activity. For example, derivatives of pyrazole have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific combination of the pyrazole and thiadiazine moieties in this compound may enhance its efficacy against cancer by targeting multiple pathways involved in tumor growth and survival.

Anti-inflammatory Effects

Compounds containing piperazine rings are often investigated for their anti-inflammatory properties. The presence of the piperazine moiety in this compound suggests potential applications in treating inflammatory diseases. Studies have demonstrated that similar compounds can reduce pro-inflammatory cytokine levels and inhibit inflammatory pathways.

Neuropharmacological Applications

The unique structure of this compound allows for potential applications in neuropharmacology. Pyrazole derivatives have been linked to neuroprotective effects and are being studied for their ability to modulate neurotransmitter systems. This could lead to therapeutic options for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

Several studies have focused on the pharmacological evaluation of similar pyrazole derivatives:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Thiophene Motifs

- Structure: Bis-pyrazolyl derivative with a thieno[2,3-b]thiophene core and dual carbonyl groups.

- Key Features :

- Comparison :

- The target compound replaces phenyl groups with a thiophen-2-yl moiety and incorporates a piperazine-thiadiazine system, likely improving solubility and altering receptor binding.

- Absence of NH₂ groups in the target compound suggests reduced hydrogen-bonding capacity compared to 7b.

- Structure: Pyrazolo[1,5-a]pyrimidine with cyanide substituents and thieno[2,3-b]thiophene.

- Key Features :

- The piperazine ring in the target may enhance conformational flexibility compared to the rigid pyrimidine core in 10.

Compounds with Piperazine and Thiadiazine Motifs

Compound from :

- Structure : Pyrazoline-benzothiazole derivative with a 4-methoxyphenyl group.

- Key Features: Synthesis: Condensation of hydrazine with enones under ethanol reflux . Pharmacology: Exhibits antitumor and antidepressant activities .

- Both compounds share methoxy substituents, which may influence lipophilicity and membrane permeability.

Physicochemical and Spectral Comparisons

Pharmacological Potential

- The thiophene and thiadiazine moieties may enhance interactions with sulfur-binding enzymes or receptors .

- The hydrochloride salt in the target compound likely improves aqueous solubility compared to neutral analogues like 7b or 10, which lack ionizable groups .

Preparation Methods

Thiadiazine Ring Formation

The thiadiazine core is synthesized via cyclization of a thioamide intermediate. A modified Ganch reaction is employed:

Thioamide Synthesis :

- 2-Thiophenecarbothioamide is prepared by reacting 2-acetylthiophene with ethyl oxalate in the presence of sodium methoxide, followed by chlorination with sulfuryl chloride to form 3-chloro-4-thiophen-2-yl-2,4-dioxobutyric acid methyl ester .

- This ester reacts with piperazine-1-carbothioamide (prepared via condensation of piperazine with ethyl isothiocyanatidocarbonate) in methanol under reflux, yielding 5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-amine .

Piperazine Substitution :

Optimization Notes :

- Lawesson’s reagent may be used to enhance thioamide stability during cyclization.

- Column chromatography (CHCl₃:MeOH, 19:1) is effective for purification.

Coupling of Pyrazole and Piperazine-Thiadiazine Moieties

The final methanone bridge is established via a nucleophilic acyl substitution reaction:

- Activation : 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride is dissolved in dry tetrahydrofuran (THF) under nitrogen.

- Coupling : The piperazine-thiadiazine derivative is added dropwise with triethylamine (2.5 eq) at 0°C. The mixture is warmed to room temperature and stirred for 12 hours.

- Workup : The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. Evaporation yields the free base of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone .

Yield and Purity :

- Typical yields range from 65–78% after recrystallization (ethanol:DMF, 1:1).

- Purity ≥98% is confirmed via HPLC (C18 column, acetonitrile:water gradient).

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for improved stability and solubility:

- Acid Treatment : The methanone is dissolved in anhydrous ethanol, and concentrated hydrochloric acid (1.1 eq) is added at 0°C.

- Crystallization : The mixture is stirred for 1 hour, filtered, and washed with cold ethanol. The solid is dried under vacuum to yield the final product.

Analytical Data :

- Melting Point : 215–218°C (decomposition).

- ¹H-NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 3H, thiophene-H), 4.12 (s, 3H, OCH₃), 3.85 (s, 3H, NCH₃), 3.65–3.20 (m, 8H, piperazine-H).

Reaction Optimization and Industrial Considerations

Solvent and Catalyst Selection

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The synthesis involves multi-step condensation and cyclization reactions. Key steps include:

- Refluxing intermediates (e.g., pyrazole and thiadiazine precursors) in ethanol or dimethylformamide (DMF) with catalytic glacial acetic acid (1–5% v/v) at 65–80°C for 4–8 hours .

- Stepwise addition of reagents (e.g., hydrazine derivatives or thiosemicarbazide) to minimize side reactions .

- Purification via recrystallization from methanol or ethanol to achieve >85% yield . Critical Parameters : Solvent polarity, temperature control (±2°C), and stoichiometric ratios (1:1 for key intermediates) .

Q. Which analytical techniques are most reliable for structural characterization?

A combination of spectroscopic and chromatographic methods is essential:

- NMR (1H/13C) to confirm regiochemistry of the pyrazole and piperazine moieties .

- IR spectroscopy to validate carbonyl (1720–1680 cm⁻¹) and thiadiazine ring vibrations .

- HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) .

- Mass spectrometry (ESI-MS) to verify molecular ion peaks and fragmentation patterns .

Q. What initial biological screening assays are recommended for this compound?

Prioritize target-specific in vitro assays:

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive bacteria and Candida albicans .

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Molecular docking against 14-α-demethylase (PDB: 3LD6) to predict antifungal potential .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways be elucidated for the thiadiazine ring formation?

- Conduct time-resolved FT-IR to monitor intermediate species (e.g., thiourea or hydrazone formation) .

- Use density functional theory (DFT) to model transition states and activation energies for cyclization steps .

- Compare kinetic profiles under varying solvents (polar aprotic vs. protic) to identify rate-limiting steps .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

- 2D NMR (COSY, HSQC) to distinguish overlapping proton signals in the piperazine-thiadiazine region .

- X-ray crystallography for unambiguous confirmation of stereochemistry and hydrogen bonding patterns (e.g., piperazine chair conformation) .

- Parallel synthesis of analogs with systematic substituent variations to isolate spectral artifacts .

Q. How can computational modeling predict off-target interactions and toxicity?

- Pharmacophore mapping to assess overlap with known toxicophores (e.g., hepatotoxic thiazolidinediones) .

- ADMET prediction using QSAR models (e.g., SwissADME) for bioavailability and CYP450 inhibition risks .

- Molecular dynamics simulations (100 ns trajectories) to evaluate target binding stability vs. non-specific protein adsorption .

Q. What methodologies mitigate by-product formation during scale-up synthesis?

- Design of Experiments (DoE) to optimize catalyst loading (e.g., triethylamine: 1.2–1.5 eq.) and reaction time .

- Inline PAT tools (e.g., ReactIR) for real-time monitoring of intermediate conversions .

- Fractional crystallization with mixed solvents (DMF/EtOH, 1:2 v/v) to isolate the hydrochloride salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.